1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Step 1: Preparation of 4-ethoxyaniline by ethoxylation of aniline.
Step 2: Synthesis of 5-methyl-3-(pyridin-3-yl)-1H-pyrazole through cyclization reactions involving appropriate precursors.
Step 3: Coupling of 4-ethoxyaniline with 5-methyl-3-(pyridin-3-yl)-1H-pyrazole using a urea-forming reagent under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- 1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Uniqueness
1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is unique due to its specific substitution pattern and the presence of both ethoxy and pyrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-3-27-18-8-6-17(7-9-18)23-20(26)22-11-12-25-15(2)13-19(24-25)16-5-4-10-21-14-16/h4-10,13-14H,3,11-12H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMUEDTXJPPAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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